4-(1,5-Dimethyl-1H-pyrazol-4-yl)-thiazol-2-ylamine
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Overview
Description
“1,5-Dimethyl-1H-pyrazol-4-ylboronic acid” is a chemical compound with the molecular formula C5H9BN2O2 . It is a solid substance and is stored in a dry, sealed environment under -20°C .
Molecular Structure Analysis
The molecular structure of “1,5-Dimethyl-1H-pyrazol-4-ylboronic acid” is represented by the InChI code: 1S/C5H9BN2O2/c1-4-5(6(9)10)3-7-8(4)2/h3,9-10H,1-2H3 .Physical and Chemical Properties Analysis
The predicted boiling point of “1,5-Dimethyl-1H-pyrazol-4-ylboronic acid” is 322.4±44.0 °C and its predicted density is 1.18±0.1 g/cm3 . The compound is a solid and is white in color .Scientific Research Applications
Antimicrobial Activity and Synthesis : A study by Zaki, Y. H., Sayed, A. R., and Elroby, S. (2016) discusses the synthesis of pyrazoles and pyrazolo[3,4-d]pyridazines, derived from reactions involving similar compounds. These compounds demonstrated significant antimicrobial activity against both gram-positive and gram-negative bacteria (Zaki, Sayed, & Elroby, 2016).
Anticancer Activity : Ghorab, M., El-Gazzar, M., and Alsaid, M. (2014) utilized 4-Aminoantipyrine, a related compound, to synthesize pyrazolone derivatives which showed promising anticancer activities against human tumor breast cancer cell lines (Ghorab, El-Gazzar, & Alsaid, 2014).
Corrosion Inhibition : A study by Wang, H., Wang, X., Wang, H., Wang, L., and Liu, A. (2006) demonstrates the use of bipyrazolic-type organic compounds, closely related to the compound , as corrosion inhibitors. The study involved density functional theory (DFT) calculations to elucidate their inhibition efficiencies (Wang et al., 2006).
Synthetic Chemistry and Crystallography : Research by Sutcliffe, O., Storr, R. C., Gilchrist, T. L., and Rafferty, P. (2000) on pyrrolo[1,2-c]thiazoles and pyrazolo[1,5-c]thiazoles, which are structurally similar, provides insights into their behavior in synthetic chemistry and crystallography. The study revealed unique cycloaddition reactions and structural characteristics (Sutcliffe et al., 2000).
Structural Characterization : Kariuki, B., Abdel-Wahab, B. F., and El‐Hiti, G. (2021) conducted a study on the synthesis and structural characterization of isostructural thiazoles, which are related to the compound . This study provides detailed insights into their molecular structure and crystalline form (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Safety and Hazards
The compound “1,5-Dimethyl-1H-pyrazol-4-ylboronic acid” is labeled with the GHS07 pictogram and has a signal word of "Warning" . The hazard statement is H302, indicating that it is harmful if swallowed . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Mechanism of Action
Target of Action
Related compounds have been used in the preparation of pyrrolopyridazine jak3 inhibitors . JAK3 is a member of the Janus kinase family and plays a crucial role in signal transduction for various cytokines and growth factors .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, such as jak3, to inhibit their activity . This inhibition could lead to changes in the signaling pathways regulated by these targets.
Biochemical Pathways
The biochemical pathways affected by 4-(1,5-Dimethyl-1H-pyrazol-4-yl)-thiazol-2-ylamine are likely related to those regulated by its targets. For instance, if JAK3 is a target, the compound could affect the JAK-STAT signaling pathway . This pathway is involved in processes such as cell proliferation, differentiation, and apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action would depend on its targets and mode of action. If it acts as an inhibitor of JAK3, it could potentially reduce the activity of the JAK-STAT signaling pathway , leading to changes in cellular processes such as proliferation and differentiation .
Properties
IUPAC Name |
4-(1,5-dimethylpyrazol-4-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4S/c1-5-6(3-10-12(5)2)7-4-13-8(9)11-7/h3-4H,1-2H3,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVSXGQJCOWEOBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=CSC(=N2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>29.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24808516 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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